molecular formula C9H14O2 B1492407 3-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid CAS No. 2097970-91-5

3-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid

Cat. No. B1492407
CAS RN: 2097970-91-5
M. Wt: 154.21 g/mol
InChI Key: BQIVAAJKAMKPHT-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 3-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid is 1S/C9H14O2/c10-9(11)8-4-7(5-8)3-6-1-2-6/h6-8H,1-5H2,(H,10,11) . This indicates that the molecule consists of a cyclobutane ring with a carboxylic acid group at one position and a cyclopropylmethyl group at another position .


Physical And Chemical Properties Analysis

3-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid is a liquid at room temperature .

Scientific Research Applications

Chemical Synthesis

This compound can be used as a building block in chemical synthesis . Its unique structure allows it to be used in the creation of a variety of complex molecules. The presence of a carboxylic acid group makes it a versatile intermediate in organic synthesis .

Biomedical Applications

The compound has potential use in several fields including biomedical applications . It can be used in the preparation of products that are suitable candidates to be used as surfactants, gelators for hydroxylic solvents or metal cation ligands .

Surfactants

Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. This compound, due to its amphiphilic nature, can be used in the creation of surfactants . These surfactants can have a wide range of applications, including in targeted drug delivery systems .

Gelators

Gelators are substances that can form a gel by immobilizing a liquid phase within a three-dimensional network. This compound can be used in the creation of gelators for hydroxylic solvents . These gelators can be used in various biomedical applications .

Metal Cation Ligands

This compound can also be used in the creation of ligands that can chelate metal cations . These ligands can be crucial for imaging technologies and radiopharmacy .

Organocatalysts

Cyclobutane derivatives, such as this compound, have been used in the preparation of organocatalysts . Organocatalysts are catalysts that are composed of non-metallic elements. They can be used in a variety of chemical reactions, including those in the pharmaceutical industry .

Safety and Hazards

The safety information for 3-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

3-(cyclopropylmethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(11)8-4-7(5-8)3-6-1-2-6/h6-8H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIVAAJKAMKPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid
Reactant of Route 2
3-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid
Reactant of Route 3
3-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid
Reactant of Route 4
3-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid
Reactant of Route 5
3-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid
Reactant of Route 6
3-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid

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